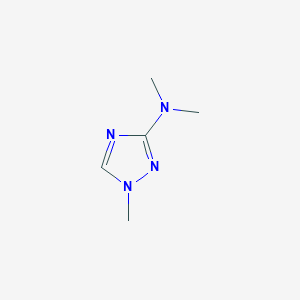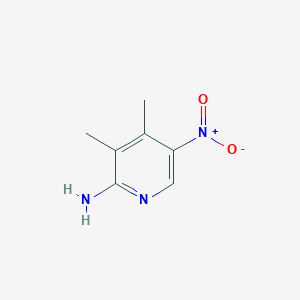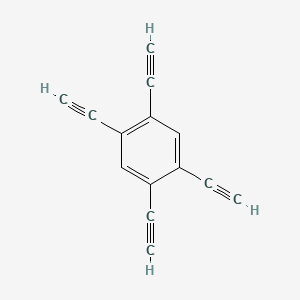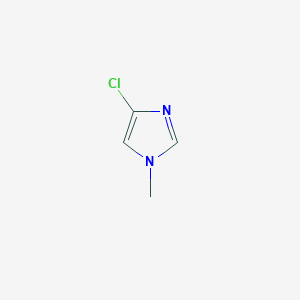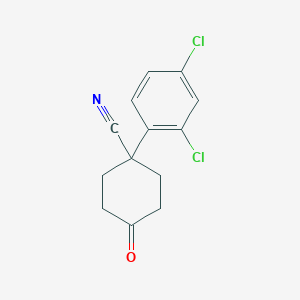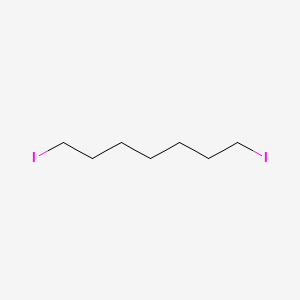
3,3',4-Tribromdiphenylether
Übersicht
Beschreibung
3,3',4-Tribromodiphenyl ether is a useful research compound. Its molecular formula is C12H7Br3O and its molecular weight is 406.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3',4-Tribromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',4-Tribromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Photodegradierungsstudien
3,3',4-Tribromdiphenylether wird hinsichtlich seines Verhaltens unter Photodegradierung untersucht, was für das Verständnis seiner Umweltauswirkungen entscheidend ist. Forschungen haben gezeigt, dass hydroxylierte Polybromdiphenylether verschiedene Photoprodukte erzeugen können, darunter Dioxine und phenolische Verbindungen . Das Verständnis dieser Pfade ist entscheidend für ökologische Risikobewertungen und die Entwicklung von Strategien zur Minderung der Umweltpersistenz solcher Verbindungen.
Materialwissenschaften: Flammschutzmittel
PBDE-35 gehört zur Familie der polybromierten Diphenylether, die in großem Umfang als Flammschutzmittel in Konsumgütern eingesetzt werden . Die Untersuchung solcher Verbindungen in der Materialwissenschaft dreht sich um die Steigerung ihrer Wirksamkeit und Sicherheit sowie um die Erforschung ihrer Wechselwirkungen mit verschiedenen Materialien, um Brände zu verhindern.
Analytische Chemie: Referenzstandards
In der analytischen Chemie dient PBDE-35 als Referenzstandard für die Kalibrierung und Prüfung verschiedener analytischer Methoden. Seine gut charakterisierten Eigenschaften ermöglichen eine genaue Messung und Detektion ähnlicher Verbindungen in Umweltproben .
Pharmakologie: Toxizität und Risikobewertung
Die pharmakologische Forschung zu PBDE-35 befasst sich mit der Untersuchung seiner Toxizität und der potenziellen Risiken für die menschliche Gesundheit. Es ist entscheidend zu verstehen, wie diese Verbindungen mit biologischen Systemen interagieren und welche langfristigen Auswirkungen sie auf die Gesundheit haben .
Toxikologie: Karzinogenität und Risikoabschätzungen
Toxikologische Studien zu PBDE-35 konzentrieren sich auf seine potenziellen krebserregenden Wirkungen. Die US-amerikanische Umweltbehörde (EPA) liefert quantitative Risikoabschätzungen und bewertet die Wahrscheinlichkeit, dass die Verbindung ein menschliches Karzinogen ist .
Biochemie: Molekulare Erkennung
Forschungen in der Biochemie können die molekularen Erkennungseigenschaften von Kronenethern untersuchen, einer Klasse von Verbindungen, die mit PBDE-35 verwandt sind. Diese Studien können zur Entwicklung neuer Sensoren oder Schalter auf molekularer Ebene führen .
Industrielle Prozesse: Photoprodukte in der Fertigung
In industriellen Prozessen ist das Verständnis der Photoprodukte von PBDE-35 für Fertigungspraktiken unerlässlich. Es hilft bei der Bewertung der Sicherheit und der Umweltauswirkungen der Verwendung solcher Verbindungen in der Produktion .
Öffentliches Gesundheitswesen: Exposition und Mortalitätsrisiko
Die öffentliche Gesundheitsforschung untersucht den Zusammenhang zwischen der Exposition gegenüber PBDEs wie PBDE-35 und der Gesamtmortalität oder der Mortalität aufgrund bestimmter Ursachen. Solche Studien sind entscheidend für die Politik und die Vorschriften des öffentlichen Gesundheitswesens, um die Bevölkerung vor möglichen Gefahren zu schützen .
Wirkmechanismus
Target of Action
3,3’,4-Tribromodiphenyl ether is a type of hydroxylated polyhalodiphenyl ether (HO-PXDE), which are emerging aquatic pollutants
Mode of Action
The compound undergoes direct photolysis and photooxidation initiated by 1 O 2 and ˙OH that can be formed by photosensitization . Ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions .
Biochemical Pathways
The compound’s interaction with its targets leads to the production of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin can only be produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers, generated from both direct and indirect photodegradation were confirmed . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) was the main product generated from direct photohydrolysis .
Result of Action
The result of the compound’s action is the generation of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin is produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers are generated from both direct and indirect photodegradation . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .
Action Environment
Environmental factors play a significant role in the action of 3,3’,4-Tribromodiphenyl ether. The compound is an emerging aquatic pollutant, and its photodegradation pathways may lead to different photoproducts . Therefore, for accurate ecological risk assessment of HO-PXDEs, their different photodegradation pathways that may lead to different photoproducts should be considered .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3,3’,4-Tribromodiphenyl ether are not well-studied. It is known that PBDEs, including 3,3’,4-Tribromodiphenyl ether, can interact with various biomolecules. For instance, some PBDEs have been found to bind to the androgen receptor, a protein that plays a key role in the regulation of gene expression .
Cellular Effects
It has been suggested that PBDEs may have adverse effects on human health and other living organisms . For example, higher serum PBDE exposure levels have been associated with increased risk of death from cancer .
Molecular Mechanism
It is known that PBDEs can affect hormone levels in the thyroid gland . This suggests that 3,3’,4-Tribromodiphenyl ether may exert its effects at the molecular level by interacting with hormone receptors or other biomolecules.
Temporal Effects in Laboratory Settings
It has been suggested that PBDEs can leave the products that contain them and enter the environment . This implies that the effects of 3,3’,4-Tribromodiphenyl ether could change over time due to environmental factors.
Dosage Effects in Animal Models
It has been suggested that lower-brominated PBDEs, which more efficiently bioaccumulate, have been linked to reproductive and neurological risks at certain concentrations or higher .
Metabolic Pathways
It is known that PBDEs can bioaccumulate due to their low water solubility and high lipophilicity .
Transport and Distribution
It is known that PBDEs can bind strongly to sediments and soils due to their low water solubility and high lipophilicity .
Subcellular Localization
It is known that PBDEs are detected in the membrane of cells .
Eigenschaften
IUPAC Name |
1,2-dibromo-4-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-9(6-8)16-10-4-5-11(14)12(15)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYKQPKJYPWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879863 | |
| Record name | BDE-35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-80-9 | |
| Record name | 3,3′,4-Tribromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16X7E8M47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


